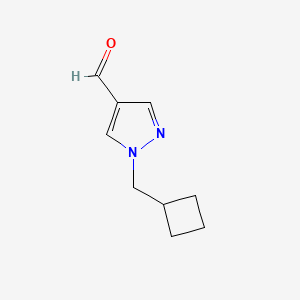
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
“1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a pyrazole group, which is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms . The “1H” indicates the position of a hydrogen atom in the pyrazole ring. The “4-carbaldehyde” suggests the presence of an aldehyde functional group at the 4th position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclobutyl ring and the pyrazole ring. The aldehyde group would likely contribute to the compound’s reactivity .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol. The pyrazole ring could potentially participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the aldehyde group could make the compound polar, affecting its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Application: Thermal Storage Materials
- Summary of the Application : Ionic clathrate hydrates (ICHs), including P444 (1c4)-Br, have been applied to thermal storage materials, which can be utilized as unusual thermal energy sources .
- Methods of Application or Experimental Procedures : Aqueous solutions were prepared at different compositions, from x1 = 0.0029 to 0.0487 (w1 = 0.053 to 0.500, respectively) using an electric balance. Approximately 1 cm3 of the aqueous solution was introduced into respective glass vials .
- Results or Outcomes : The highest equilibrium temperature and the dissociation enthalpy of P444 (1c4)-Br ICH were 279.5 ± 0.1 K and 202 ± 2 J g −1, respectively, at the mole fraction of 0.0255 ± 0.0008 .
Application: Smart Windows, Displays, and Sensors
- Summary of the Application : Viologen-based compounds, including 1-(cyclobutylmethyl)-1H-pyrazol-4-amine, can undergo reversible chemical/physical changes under external stimuli such as light and electricity. This makes these compounds have potential applications in smart windows, displays, and sensors .
- Methods of Application or Experimental Procedures : Three viologen-POM inorganic–organic hybrid compounds have been successfully synthesized by a hydrothermal method .
- Results or Outcomes : These compounds exhibit good discoloration behaviors under various external stimuli, especially under the stimulation of X-ray, UV, electricity, and organic amines . They were doped into the polymer matrix to construct hybrid films, which not only have the same response to external stimulation but also increase the repeatability of the photochromic process .
Application: Erasable Inkless Printing
- Summary of the Application : Viologen-based compounds, including 1-(cyclobutylmethyl)-1H-pyrazol-4-amine, can undergo reversible chemical/physical changes under external stimuli such as light and electricity. This makes these compounds have potential applications in erasable inkless printing .
- Methods of Application or Experimental Procedures : Three viologen-POM inorganic–organic hybrid compounds have been successfully synthesized by a hydrothermal method .
- Results or Outcomes : The compounds were ultrasonically treated and deposited on filter paper, which can be successfully used in erasable inkless printing .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSJAYMPUKYLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



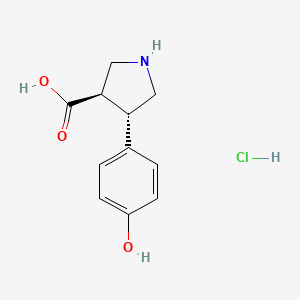
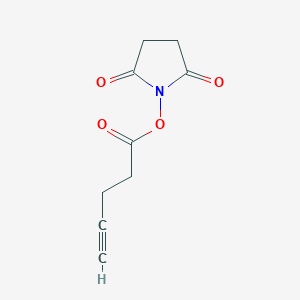
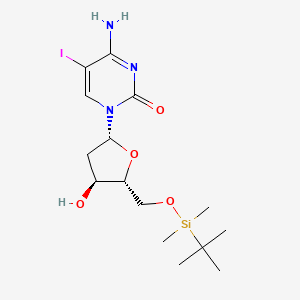
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
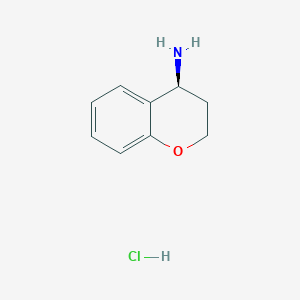
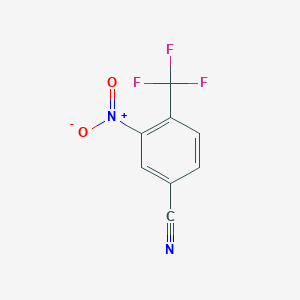
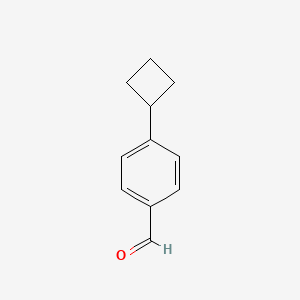
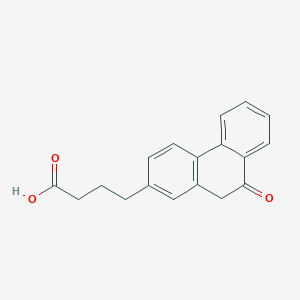
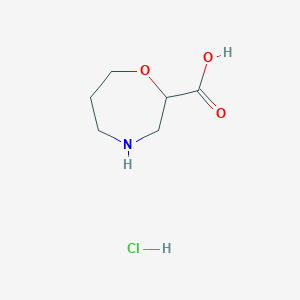
![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)
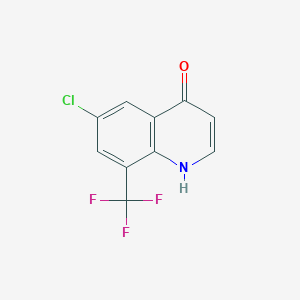
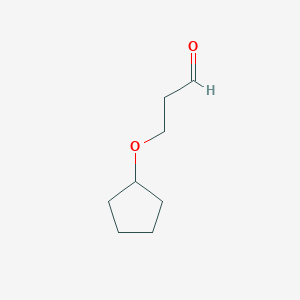
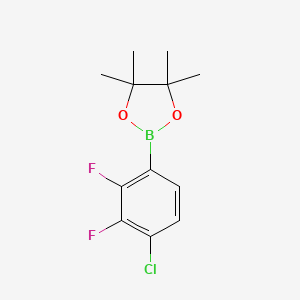
![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)